molecular formula C7H4FNO4 B119369 4-Fluoro-3-nitrobenzoic acid CAS No. 453-71-4

4-Fluoro-3-nitrobenzoic acid

Cat. No. B119369
CAS RN: 453-71-4
M. Wt: 185.11 g/mol
InChI Key: BOJWTAQWPVBIPG-UHFFFAOYSA-N
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Patent
US07084160B2

Procedure details

A mixture of 3-nitro-4-fluorobenzoic acid (1.85 g, 10.0 mmol) in MeOH (10 mL) and 5% Pd/C (100 mg) was stirred under an atmosphere of hydrogen and for 6 h. The catalyst was removed by filtration, washed with methanol and the volatiles were removed in vacuo to give compound 8A, 3-amino-4-fluorobenzoic acid, as a light yellow solid (1.50 g, 9.67 mmol, 97%).
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[F:13])[C:7]([OH:9])=[O:8])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[F:13])[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1F
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen and for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.